N-{[1-(hydroxymethyl)-2,3-dihydro-1H-inden-1-yl]methyl}but-2-ynamide
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Overview
Description
N-{[1-(hydroxymethyl)-2,3-dihydro-1H-inden-1-yl]methyl}but-2-ynamide is a complex organic compound with a unique structure that includes an indene moiety and a but-2-ynamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(hydroxymethyl)-2,3-dihydro-1H-inden-1-yl]methyl}but-2-ynamide typically involves multiple steps. One common approach is to start with the preparation of the indene moiety, followed by the introduction of the hydroxymethyl group. The final step involves the formation of the but-2-ynamide group through a coupling reaction. Specific reagents and conditions may vary, but common methods include the use of palladium-catalyzed coupling reactions and the use of protecting groups to ensure selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{[1-(hydroxymethyl)-2,3-dihydro-1H-inden-1-yl]methyl}but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group.
Reduction: The triple bond in the but-2-ynamide group can be reduced to form a single or double bond.
Substitution: The indene moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitro groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield an aldehyde or carboxylic acid, while reduction of the triple bond may yield an alkene or alkane .
Scientific Research Applications
N-{[1-(hydroxymethyl)-2,3-dihydro-1H-inden-1-yl]methyl}but-2-ynamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{[1-(hydroxymethyl)-2,3-dihydro-1H-inden-1-yl]methyl}but-2-ynamide involves its interaction with specific molecular targets. The indene moiety may interact with enzymes or receptors, while the but-2-ynamide group can undergo chemical transformations that modulate its activity. These interactions can affect various biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiynamides: These compounds share the but-2-ynamide group but differ in the rest of their structure.
Indene Derivatives: Compounds with similar indene moieties but different functional groups.
Uniqueness
N-{[1-(hydroxymethyl)-2,3-dihydro-1H-inden-1-yl]methyl}but-2-ynamide is unique due to its combination of an indene moiety and a but-2-ynamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
N-[[1-(hydroxymethyl)-2,3-dihydroinden-1-yl]methyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-2-5-14(18)16-10-15(11-17)9-8-12-6-3-4-7-13(12)15/h3-4,6-7,17H,8-11H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCYDDOGXZIILE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1(CCC2=CC=CC=C21)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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